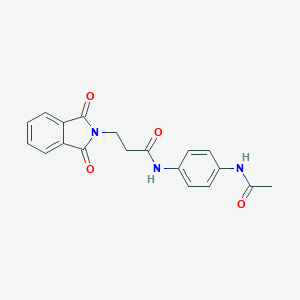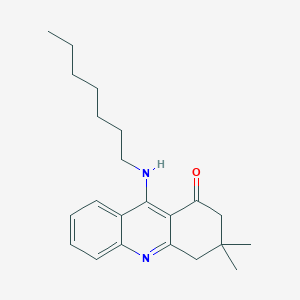![molecular formula C19H16Cl2N2O3 B412622 (4E)-1-(3,4-DICHLOROPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B412622.png)
(4E)-1-(3,4-DICHLOROPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)-4-(3,4-dimethoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(3,4-DICHLOROPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 3,4-dichlorophenylhydrazine with 3,4-dimethoxybenzaldehyde in the presence of a base, followed by cyclization and methylation steps. The reaction conditions may include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.
化学反応の分析
Types of Reactions
2-(3,4-Dichlorophenyl)-4-(3,4-dimethoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrazole derivatives
Reduction: Formation of hydrazine derivatives
Substitution: Halogenation or alkylation at the phenyl or pyrazolone rings
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives, while reduction could produce hydrazine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Biologically, pyrazolones are known for their anti-inflammatory, analgesic, and antipyretic properties. This compound may be investigated for similar activities.
Medicine
In medicinal chemistry, (4E)-1-(3,4-DICHLOROPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE could be explored for potential therapeutic applications, such as in the treatment of pain or inflammation.
Industry
Industrially, this compound may be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other active pharmaceutical ingredients.
作用機序
The mechanism of action for this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its biological activity, which could include inhibition of cyclooxygenase (COX) enzymes or modulation of other signaling pathways.
類似化合物との比較
Similar Compounds
Phenylbutazone: Another pyrazolone derivative with anti-inflammatory properties
Metamizole: A pyrazolone used as an analgesic and antipyretic
Antipyrine: An older pyrazolone with analgesic and antipyretic effects
Uniqueness
2-(3,4-Dichlorophenyl)-4-(3,4-dimethoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other pyrazolones.
特性
分子式 |
C19H16Cl2N2O3 |
|---|---|
分子量 |
391.2g/mol |
IUPAC名 |
(4E)-2-(3,4-dichlorophenyl)-4-[(3,4-dimethoxyphenyl)methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-11-14(8-12-4-7-17(25-2)18(9-12)26-3)19(24)23(22-11)13-5-6-15(20)16(21)10-13/h4-10H,1-3H3/b14-8+ |
InChIキー |
PUEMRTVSGBFDEX-RIYZIHGNSA-N |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)Cl)Cl |
異性体SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-nitro-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B412540.png)
![3-chloro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide](/img/structure/B412541.png)
![3-[5-bromo-2-(ethylamino)phenyl]-1H-benzo[g]quinoxalin-2-one](/img/structure/B412543.png)
![3-chloro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B412544.png)
![2-phenyl-N-[2,2,2-trichloro-1-(2,4,6-trichloroanilino)ethyl]acetamide](/img/structure/B412545.png)
![3-[(3-Bromoanilino)methyl]-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B412548.png)
![N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)benzamide](/img/structure/B412550.png)
![5-(3-Bromobenzylidene)-3-[(2,5-dichloroanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B412553.png)

![Benzyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B412558.png)
![3-Methylcyclohexyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B412559.png)
![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)nonanamide](/img/structure/B412560.png)
![N-[3,3-bis(3-methylphenyl)-2-phenyl-2,3-dihydro-1H-isoindol-1-ylidene]-N-phenylamine](/img/structure/B412562.png)
